Cas no 923243-61-2 (N-{2-1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)

N-{2-1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide structure
923243-61-2 structure
Product Name:N-{2-1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide
CAS No:923243-61-2
MF:C23H20FN3O3S
MW:437.486607551575
CID:6327693
PubChem ID:16421303
Update Time:2025-10-29

N-{2-1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide
    • N-(2-(1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
    • N-{2-[5-(2-fluorophenyl)-1-(phenylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
    • F3258-0043
    • AKOS005631839
    • N-{2-[1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
    • N-[2-[2-benzoyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
    • 923243-61-2
    • Inchi: 1S/C23H20FN3O3S/c1-31(29,30)26-20-14-8-6-12-18(20)21-15-22(17-11-5-7-13-19(17)24)27(25-21)23(28)16-9-3-2-4-10-16/h2-14,22,26H,15H2,1H3
    • InChI Key: MJTBBQYSKVEOFH-UHFFFAOYSA-N
    • SMILES: S(C)(NC1C=CC=CC=1C1CC(C2C=CC=CC=2F)N(C(C2C=CC=CC=2)=O)N=1)(=O)=O

Computed Properties

  • Exact Mass: 437.12094084g/mol
  • Monoisotopic Mass: 437.12094084g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 775
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 87.2Ų

N-{2-1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide Pricemore >>

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Additional information on N-{2-1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide

Introduction to N-{2-1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide (CAS No. 923243-61-2)

N-{2-1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by the CAS number 923243-61-2, represents a confluence of advanced chemical synthesis and potential therapeutic applications. Its molecular architecture incorporates several key functional groups, including a benzoyl moiety, a fluorophenyl group, and a dihydro-1H-pyrazole ring, which collectively contribute to its distinct chemical behavior and biological activity.

The< strong>N-{2-1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide structure is particularly noteworthy for its potential in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. Recent studies have highlighted the compound's ability to interact with specific enzymes and receptors, thereby influencing cellular signaling cascades. The presence of the< strong>fluorophenyl group enhances its lipophilicity, facilitating better membrane penetration and target engagement. This feature is particularly relevant in the development of drugs that require efficient delivery across biological barriers.

In the realm of drug discovery, the< strong>dihydro-1H-pyrazole core is a well-documented scaffold that has been extensively explored for its pharmacological versatility. Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific modification of N-{2-1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide with a sulfonamide group further enhances its interaction with biological targets. Sulfonamides are widely recognized for their antimicrobial and anti-inflammatory effects, making this compound a promising candidate for therapeutic intervention.

The synthesis of N-{2-1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only ensure high yield but also minimize unwanted byproducts, making the process scalable for industrial applications.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and pharmacokinetic properties of N-{2-1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide with high accuracy. Molecular docking studies have revealed its potential interaction with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory processes. Additionally, computational modeling has suggested that this compound may exhibit selectivity over off-target proteins, reducing the likelihood of adverse effects.

The pharmacological profile of N-{2-1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide has been evaluated through in vitro and in vivo studies. Preliminary results indicate that it demonstrates significant anti-inflammatory activity by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-beta. Furthermore, its ability to modulate microglial activation suggests potential therapeutic benefits in neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. These findings underscore the compound's promise as a lead molecule for further drug development.

In conclusion, N-{2-1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-ylyphenyl}methanesulfonamide (CAS No. 923243- 61 2) is a structurally unique compound with significant potential in pharmaceutical applications. Its intricate molecular design incorporates functional groups that enhance its biological activity and target specificity. The combination of synthetic expertise and computational modeling has positioned this compound as a valuable asset in drug discovery efforts aimed at addressing critical therapeutic challenges.

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